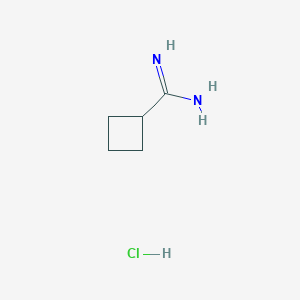

Cyclobutanecarboximidamide hydrochloride

描述

Significance of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

The cyclobutane ring is characterized by significant ring strain, a consequence of its bond angles being compressed to approximately 90° from the ideal 109.5° of a tetrahedral carbon atom. This inherent strain makes cyclobutane rings more reactive than their larger cycloalkane counterparts, rendering them susceptible to ring-opening reactions under various conditions, including acidic or basic environments, and through thermolysis or photolysis. This reactivity is a key feature that chemists exploit, allowing the cyclobutane unit to act as a versatile synthetic intermediate for constructing more intricate molecular architectures through ring-expansion or rearrangement reactions. googleapis.com

Furthermore, the rigid and puckered three-dimensional structure of the cyclobutane ring can be used to impose conformational constraints on a molecule. wikipedia.org In medicinal chemistry, this can be advantageous as it may lead to a more favorable binding of a drug candidate to its biological target. wikipedia.org The incorporation of a cyclobutane moiety can also influence a molecule's physical properties, such as its lipophilicity and metabolic stability.

Historical Context of Imidamide Functionalities in Chemical Synthesis

Imidamide, or more commonly, amidine, is a functional group with the general structure RC(=NR)NR₂. arctomsci.com These groups are the imine derivatives of amides and are among the strongest organic bases that are not charged. arctomsci.comnih.gov The high basicity of amidines stems from the fact that upon protonation, the positive charge is delocalized across both nitrogen atoms, forming a resonance-stabilized amidinium ion. arctomsci.comnih.gov

The synthesis of amidines has a long history in organic chemistry, with one of the most classic methods being the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. wikipedia.org Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the corresponding amidine. wikipedia.orgnrochemistry.com Over the years, numerous other methods for amidine synthesis have been developed, reflecting their importance as a structural motif in a wide array of biologically active compounds and as ligands in organometallic chemistry. arctomsci.comambeed.com

Overview of Cyclobutanecarboximidamide Hydrochloride's Position in Contemporary Chemical Science

This compound stands at the intersection of cyclobutane chemistry and the utility of the amidine functional group. It is primarily recognized as a specialized building block in synthetic chemistry. Its value lies in its bifunctional nature: the cyclobutane ring provides a specific, rigid scaffold, while the reactive amidine group can participate in a variety of chemical transformations to build larger, more complex molecules.

This compound is not typically an end-product itself but rather a key intermediate. For instance, it has been utilized in the synthesis of inhibitors for enzymes such as diacylglycerol acyltransferase 2 (DGAT2), which are targets for the development of new therapies. googleapis.comgoogle.com In this context, the cyclobutylamidine moiety is incorporated into a larger molecular framework to achieve the desired biological activity. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient reagent for laboratory use.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₅H₁₁ClN₂ |

| Molecular Weight | 134.61 g/mol |

| CAS Number | 71690-89-6 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Synthesis of this compound

A documented method for the synthesis of this compound involves a Pinner reaction starting from cyclobutanecarbonitrile (B1293925). google.com

The synthesis can be summarized in the following steps:

Formation of the Pinner Salt: Hydrogen chloride gas is bubbled through a solution of cyclobutanecarbonitrile in a mixture of methanol (B129727) and diethyl ether at a reduced temperature (e.g., 0°C). This leads to the formation of the corresponding imidate hydrochloride (Pinner salt).

Ammonolysis: The reaction mixture containing the Pinner salt is then treated with methanolic ammonia. The ammonia displaces the methoxy (B1213986) group of the imidate to form the amidine.

Isolation: The final product, this compound, is isolated by removing the solvent under reduced pressure.

A patent for the synthesis of diacylglycerol acyltransferase 2 inhibitors describes this procedure, yielding the desired product in high purity. google.com

Research Applications of this compound

The primary research application of this compound is as a reactant in the synthesis of more complex molecules, particularly for the development of novel pharmaceutical agents.

A notable example is its use in the preparation of a series of 3H-imidazo[4,5-b]pyrimidine and 1H-imidazo[4,5-d]pyrazine derivatives that act as inhibitors of diacylglycerol acyltransferase 2 (DGAT2). googleapis.com In this synthesis, this compound is reacted with a substituted pyrimidine (B1678525) or pyrazine (B50134) intermediate to introduce the cyclobutylamidine moiety into the final molecule. googleapis.com The resulting compounds were investigated for their potential therapeutic applications. googleapis.com This highlights the role of this compound as a key building block for creating molecules with specific biological targets.

Structure

3D Structure of Parent

属性

IUPAC Name |

cyclobutanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEUMXCIBFVEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608513 | |

| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-89-6 | |

| Record name | Cyclobutanecarboximidamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71690-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Cyclobutanecarboximidamide Hydrochloride

Advanced Synthetic Strategies for Cyclobutanecarboximidamide Hydrochloride Production

The synthesis of this compound is most commonly achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by treatment with ammonia (B1221849). wikipedia.orgwikipedia.org Advanced strategies focus on improving the efficiency, selectivity, and scope of this fundamental transformation.

Investigation of Novel Precursor Materials for Cyclobutanecarboximidamide Synthesis

The primary and most direct precursor for the synthesis of cyclobutanecarboximidamide is cyclobutanecarbonitrile (B1293925). However, research into novel synthetic routes for the cyclobutane (B1203170) ring itself offers alternative pathways to this key starting material. researchgate.net The construction of four-membered carbocyclic rings is challenging due to their inherent ring strain. researchgate.net

Recent advances in organic synthesis have provided several methods for accessing cyclobutane derivatives:

[2+2] Cycloadditions: Photochemical and catalyzed [2+2] cycloadditions are powerful methods for constructing the cyclobutane core. researchgate.netrsc.org

Ring Expansion: The expansion of cyclopropylcarbinyl precursors can also yield cyclobutane structures. nih.gov

C-H Functionalization: An unconventional approach involves using C-H functionalization logic, where a carbonyl group on a precursor can direct the formation of the cyclobutane ring. acs.org

Cycloisomerization: Lewis acid-catalyzed cycloisomerization of specific starting materials like alkylidenecyclopropane acylsilanes can produce bicyclic systems containing a cyclobutane ring. nih.gov

While these methods primarily yield substituted cyclobutanes, they represent potential pathways to novel precursors for various cyclobutanecarboximidamide analogues. For the parent compound, cyclobutanecarbonitrile remains the most straightforward precursor.

Optimization of Reaction Conditions for Hydrochloride Salt Formation

The formation of the amidine hydrochloride from the nitrile involves two key steps based on the Pinner reaction: the formation of the Pinner salt (an alkyl imidate hydrochloride) and its subsequent ammonolysis. wikipedia.orgorganic-chemistry.orgresearchgate.net The optimization of reaction conditions is crucial for maximizing yield and purity.

Key Optimization Parameters for the Pinner Reaction:

| Parameter | Condition | Rationale & Findings |

| Catalyst | Anhydrous HCl gas | Essential for protonating the nitrile, thereby activating it for nucleophilic attack by the alcohol. numberanalytics.comnumberanalytics.com |

| Solvent | Anhydrous alcohols (e.g., ethanol, methanol), Dioxane, Cyclopentyl methyl ether (CPME) | The alcohol serves as both reactant and solvent. Anhydrous conditions are critical to prevent hydrolysis of the intermediate imidate to an ester. wikipedia.orgjk-sci.com CPME has been shown to be an improved solvent, allowing for direct product isolation by filtration. researchgate.net |

| Temperature | Low temperatures (e.g., 0°C to room temperature) | The intermediate Pinner salts are often thermodynamically unstable and can rearrange to amides at higher temperatures. wikipedia.orgjk-sci.com |

| Reactants | Nitrile, Alcohol, Ammonia | The reaction of the nitrile with an alcohol and HCl forms the imidate. Subsequent reaction with ammonia yields the amidine. wikipedia.org |

A significant challenge in the synthesis of amidine hydrochlorides is the removal of the ammonium (B1175870) chloride byproduct. google.com One patented method involves treating the crude product in an alcohol solution with an alkoxide to react with the excess ammonium chloride, followed by treatment with an adsorbent like molecular sieves to facilitate removal. google.com

Enantioselective and Diastereoselective Synthetic Routes to Substituted this compound Analogues

While this compound itself is achiral, the synthesis of substituted, chiral analogues is a key area of research, particularly for applications in medicinal chemistry. rsc.orgnih.govepfl.ch Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge. acs.org

Recent breakthroughs have demonstrated successful enantioselective and diastereoselective syntheses of substituted cyclobutanes that could serve as precursors to chiral amidines:

A diastereoselective sulfa-Michael addition using cyclobutene (B1205218) derivatives has been developed to produce thio-substituted cyclobutane esters and amides with high diastereomeric ratios (>95:5 dr). rsc.orgnih.gov

Using a chiral cinchona-based squaramide catalyst, an enantioselective version of this reaction was achieved, yielding thio-cyclobutanes with excellent enantioselectivity (er up to 99.7:0.3). rsc.orgnih.govepfl.chresearchgate.net

Another approach involves a rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition, which produces highly substituted cyclobutanes with high diastereoselectivity. nih.gov

These methods provide access to a range of stereochemically defined cyclobutane scaffolds that can be further elaborated to the corresponding chiral carboximidamide hydrochlorides.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms, kinetics, and thermodynamics of imidamide formation is essential for the rational design of improved synthetic protocols.

Reaction Kinetics and Thermodynamic Analyses of Imidamide Formation

The formation of the amidine from the nitrile via the Pinner reaction proceeds through a distinct mechanism.

Mechanism of the Pinner Reaction:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the acid catalyst (HCl), which significantly increases the electrophilicity of the nitrile carbon. numberanalytics.com

Nucleophilic Attack by Alcohol: The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a tetrahedral intermediate. numberanalytics.com

Formation of the Imidate (Pinner Salt): This intermediate then collapses to form the imidate salt. numberanalytics.com

Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia adds to the imidate carbon, and subsequent elimination of the alcohol yields the final amidine. wikipedia.org

Computational Modeling of Transition States in this compound Synthesis

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting the structures of fleeting transition states. mit.edumit.edu For the synthesis of amidines, computational models can provide invaluable insights.

DFT calculations can be applied to:

Model the Pinner Reaction Mechanism: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help identify the rate-determining step and understand the factors influencing reaction efficiency.

Analyze Transition State Geometries: For the key steps, such as the nucleophilic attack of the alcohol on the protonated nitrile, computational models can predict the three-dimensional structure of the transition state. youtube.comfossee.in This information is critical for understanding stereoselectivity in the synthesis of chiral analogues.

Investigate Alternative Pathways: DFT studies can explore alternative or competing reaction pathways, such as the formation of byproducts. For example, in a related study on triazole synthesis from nitriles, DFT was used to rule out a pathway involving nucleophilic attack by the nitrile. acs.org

Recent advances in machine learning, trained on large datasets of quantum chemistry calculations, are enabling the rapid and accurate prediction of transition state structures, which can accelerate the design of new and more efficient synthetic reactions. mit.edu

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of amidine hydrochlorides often involves the Pinner reaction, which typically utilizes a nitrile and an alcohol in the presence of anhydrous hydrogen chloride gas, often in chlorinated solvents. organic-chemistry.orgwikipedia.org While effective, this method presents several environmental and safety concerns, including the use of hazardous reagents and solvents. Green chemistry principles offer a framework for developing safer and more sustainable alternatives. For the synthesis of this compound, this would hypothetically begin with its precursor, cyclobutanecarbonitrile. cymitquimica.comnist.govnih.gov

The conversion of the nitrile to the amidine is the critical step where green methodologies can be implemented. This involves forming an intermediate, such as an imidate ester hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the final amidine hydrochloride. wikipedia.org

Development of Solvent-Free or Reduced-Solvent Methodologies

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution.

Reduced-Solvent Approaches:

Recent advancements have demonstrated the potential for replacing traditional, hazardous solvents in the Pinner reaction with more environmentally friendly alternatives. numberanalytics.com One notable example is the use of cyclopentyl methyl ether (CPME) as a solvent. researchgate.net CPME is considered a greener solvent due to its high boiling point, low peroxide formation, and relatively easy recyclability. Research on similar reactions has shown that using a 4N-HCl solution in CPME can facilitate the Pinner reaction, allowing for direct isolation of the product via simple filtration, thereby minimizing solvent waste and exposure. researchgate.net

The table below illustrates a hypothetical comparison between a traditional Pinner reaction setup and a reduced-solvent approach that could be applied to the synthesis of this compound.

| Parameter | Traditional Pinner Reaction | Reduced-Solvent (CPME) Approach |

| Solvent | Chloroform, Diethyl Ether | Cyclopentyl Methyl Ether (CPME) |

| Reagent | Anhydrous HCl (gas) | 4N HCl in CPME |

| Product Isolation | Evaporation, Extraction | Direct Filtration |

| Environmental Impact | High (use of hazardous solvents) | Reduced |

Solvent-Free Approaches:

While a completely solvent-free Pinner reaction is challenging due to the nature of the reactants, methodologies that minimize solvent use are a key area of development. Microwave-assisted synthesis, for instance, can often be performed with minimal or no solvent. nih.govanton-paar.com The direct interaction of microwaves with the polar reactants can lead to rapid heating and shorter reaction times, potentially eliminating the need for a solvent to facilitate the reaction. anton-paar.com

Utilization of Catalytic Systems for Enhanced Efficiency and Selectivity

The Pinner reaction is, by its nature, an acid-catalyzed process. wikipedia.org However, green chemistry encourages the use of catalytic systems that are highly efficient, selective, and can be recycled and reused.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.gov In the context of synthesizing this compound, microwave-assisted heating could significantly shorten the reaction time for the conversion of cyclobutanecarbonitrile. Research on other amine-based syntheses has shown that microwave-assisted reactions can be completed in minutes with higher yields compared to hours or days required for conventional heating methods. nih.gov This rapid heating also minimizes the formation of byproducts. anton-paar.com

The following table compares a conventional heating method with a potential microwave-assisted approach for the ammonolysis step of the proposed synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Temperature | Dependent on solvent reflux | Precisely controlled, can exceed boiling point |

| Energy Efficiency | Low (heats vessel and contents) | High (heats polar molecules directly) |

| Yield | Variable, often lower | Often higher |

| Byproduct Formation | More likely due to prolonged heating | Minimized |

Alternative Catalytic Systems:

While the classic Pinner reaction relies on stoichiometric amounts of strong acid, research into other catalytic systems for nitrile transformations is ongoing. For the broader synthesis of amidines, various metal-based catalysts have been explored to facilitate the addition of amines to nitriles under milder conditions. rug.nl For instance, copper-catalyzed reactions have been developed for the synthesis of N-substituted amidines. lumenlearning.com While not a direct solvent-free or catalytic Pinner reaction, these developments point towards future possibilities for creating a more efficient and selective catalytic cycle for the synthesis of unsubstituted amidine hydrochlorides like this compound.

Structural Analysis and Conformational Studies of Cyclobutanecarboximidamide Hydrochloride

Advanced Spectroscopic Techniques for Structural Characterization: A Methodological Overview

The elucidation of the precise molecular architecture of Cyclobutanecarboximidamide hydrochloride would rely on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

NMR spectroscopy would be a pivotal tool for determining the solution-state structure of this compound. One-dimensional NMR (¹H and ¹³C) would provide initial information on the chemical environment of the hydrogen and carbon atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential to establish the connectivity between atoms and definitively assign the resonances of the cyclobutane (B1203170) ring and the imidamide moiety. Furthermore, advanced NMR experiments could shed light on the dynamic processes, such as ring puckering and rotation around the C-C single bond connecting the cyclobutane ring to the imidamide group.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles of this compound. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydrochloride and the imidamide functional group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing intermolecular interactions. For this compound, these techniques would be expected to show characteristic vibrational modes for the N-H, C=N, and C-N bonds of the imidamide group, as well as the C-H and C-C bonds of the cyclobutane ring. Shifts in the vibrational frequencies, particularly of the N-H and C=N groups, could provide insights into the hydrogen-bonding network in the solid state.

Conformational Analysis of the Cyclobutane Ring and Imidamide Moiety: A Theoretical Perspective

In the absence of experimental data, theoretical calculations are invaluable for predicting the conformational preferences of this compound.

Theoretical Calculations of Preferred Conformations and Energy Landscapes

Computational methods, such as density functional theory (DFT) and ab initio calculations, could be employed to model the potential energy surface of the molecule. These calculations would help identify the most stable conformations of the cyclobutane ring (puckered vs. planar) and the relative orientation of the imidamide group. The energy barriers between different conformations could also be calculated, providing insight into the flexibility of the molecule.

Experimental Verification of Conformational Preferences in Solution and Solid States

The predictions from theoretical calculations would ideally be validated by experimental data. In the solid state, X-ray diffraction would provide a definitive picture of the conformation. In solution, NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and coupling constants, could provide evidence for the predominant conformation and any conformational averaging that may be occurring.

Intermolecular Interactions and Crystal Packing in this compound

The solid-state structure and crystal packing of this compound are primarily governed by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonding, play a crucial role in the formation of a stable, three-dimensional supramolecular assembly.

Hydrogen Bonding Networks and Their Influence on Supramolecular Assembly

The most significant intermolecular interaction in the crystal lattice of this compound is expected to be hydrogen bonding. The amidinium group, with its N-H functionalities, acts as a potent hydrogen bond donor. The chloride anion (Cl⁻), derived from the hydrochloride salt, is an effective hydrogen bond acceptor.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |

| Strong Hydrogen Bond | N-H | Cl⁻ | 2.9 - 3.2 | 150 - 180 |

| Weak Hydrogen Bond | C-H | Cl⁻ | 3.2 - 3.8 | 120 - 160 |

Interactive Data Table: Representative Hydrogen Bond Geometries This table provides typical ranges for hydrogen bond distances and angles observed in similar amidinium chloride structures. The actual values for this compound would require experimental determination.

Role of Halogen Bonding and Other Non-Covalent Interactions

While hydrogen bonding is the dominant force, other non-covalent interactions can also play a role in the crystal packing of this compound.

Halogen bonding is a non-covalent interaction involving a halogen atom as an electrophilic species. In the context of this compound, the chloride anion is electron-rich and would typically act as a halogen bond acceptor. For a halogen bond to form, a halogen bond donor with an electrophilic region (a σ-hole) would need to be present in the structure or a co-crystallizing agent. nih.govnih.gov In the pure compound, the potential for halogen bonding is limited. However, if co-crystallized with a halogen bond donor, the chloride ion could participate in such interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Cyclobutanecarboximidamide hydrochloride, these methods could provide invaluable data on its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A DFT study of this compound would involve calculating its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

Furthermore, DFT calculations can determine the distribution of electron density and generate an electrostatic potential map. This would reveal the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. Such information is vital for understanding intermolecular interactions, including how the molecule might interact with a biological target.

Table 1: Potential DFT-Calculated Properties for this compound

| Property | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Mulliken Atomic Charges | Provides insight into the partial charge on each atom |

| Electrostatic Potential Map | Visualizes charge distribution and potential interaction sites |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, could provide highly accurate predictions of the energetic and spectroscopic properties of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can yield benchmark-quality data.

These calculations could be used to predict the molecule's infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these theoretical spectra with experimental data, a detailed assignment of vibrational modes and chemical shifts can be achieved, offering a deeper understanding of the molecular structure.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its dynamic behavior, including its conformational flexibility and interactions with solvents.

Force Field Development and Validation for this compound

A critical first step for performing accurate MD simulations is the development and validation of a specific force field for this compound. A force field is a set of parameters that describes the potential energy of a system of atoms and is essential for simulating molecular motion. This would involve parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to accurately represent the molecule's potential energy surface. The quality of the force field is paramount for the reliability of the simulation results.

Simulation of Solvent Effects on Molecular Conformation and Dynamics

Once a validated force field is in place, MD simulations can be performed to study this compound in various solvent environments. These simulations would reveal how the solvent influences the molecule's conformational landscape. The cyclobutane (B1203170) ring, for instance, can adopt different puckered conformations, and the presence of a solvent can shift the equilibrium between these states. Understanding the solvation shell and the specific interactions (e.g., hydrogen bonding) between the molecule and solvent molecules is crucial for predicting its behavior in a biological medium.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for optimizing lead compounds and predicting their biological activity. These studies correlate variations in a molecule's structure with changes in its observed biological effects.

In the context of this compound, if a biological activity were identified, SAR studies would involve synthesizing and testing a series of analogues to determine which structural features are essential for its activity. For instance, modifications to the cyclobutane ring or the carboximidamide group would help to build a qualitative understanding of the pharmacophore.

QSAR models take this a step further by establishing a mathematical relationship between the chemical structures and their biological activities. This involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for a series of compounds and using statistical methods to build a predictive model. Such a model for this compound and its analogues could accelerate the discovery of more potent compounds.

Development of Computational Models for Predicting Biological or Material Properties

Computational models are instrumental in modern drug discovery, offering a bridge between chemical structure and biological activity. For a compound like this compound, which serves as a scaffold for more complex molecules, predictive modeling can significantly accelerate the identification of promising drug candidates. These models are broadly categorized into those that predict biological properties and those that predict material or physicochemical properties.

The development of such models typically relies on a dataset of related compounds for which the property of interest has been experimentally measured. In the context of this compound, this would involve synthesizing a library of derivatives and evaluating their biological activity, for instance, as enzyme inhibitors.

One of the primary applications of computational modeling for derivatives of this compound is the prediction of their interaction with biological targets. For example, in the development of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, where this compound has been used as a starting material, computational models can predict the binding affinity and selectivity of the resulting molecules. googleapis.comgoogle.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these predictive efforts. A QSAR model for a series of compounds derived from this compound would mathematically correlate variations in their structural features with changes in their observed biological activity. This allows for the in-silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Pharmacophore modeling is another powerful technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of active compounds derived from this compound, a pharmacophore model can be generated to guide the design of new molecules with improved properties. calpaclab.comnih.gov

The table below illustrates the types of computational models that could be developed for derivatives of this compound and their applications.

| Computational Model | Description | Predicted Properties | Application in Drug Design |

| QSAR (2D and 3D) | Statistical models that relate quantitative chemical features to biological activity. | Binding affinity, enzyme inhibition (IC50), selectivity. | Virtual screening of compound libraries, lead optimization. |

| Pharmacophore Modeling | Defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. | Identification of essential structural features for target interaction. | Scaffold hopping, design of novel active compounds. |

| Molecular Field Analysis (MFA) | Compares the 3D steric and electrostatic fields of a set of aligned molecules to derive a predictive model. | Potency and selectivity based on 3D molecular shape and electronic properties. | Guiding modifications to improve binding complementarity. |

| Machine Learning Models | Algorithms such as support vector machines or neural networks trained on chemical data to predict biological outcomes. arctomsci.com | A wide range of properties including activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion). | High-throughput virtual screening, prediction of off-target effects. |

These models, once validated, serve as powerful tools for predicting the biological or material properties of new derivatives, thereby streamlining the discovery process.

Ligand-Based and Structure-Based Design Approaches

The design of novel compounds incorporating the cyclobutanecarboximidamide moiety can be approached from two distinct but complementary computational perspectives: ligand-based design and structure-based design.

Ligand-Based Design

In the absence of a known 3D structure of the biological target, ligand-based design methodologies are invaluable. arctomsci.com These approaches leverage the information from a set of known active ligands to infer the properties of the target's binding site. For this compound derivatives, this would involve analyzing a series of compounds with known biological activity.

The core principle of ligand-based design is that molecules with similar structures are likely to have similar biological activities. nih.gov By identifying the common structural features among active compounds, a pharmacophore model can be constructed. This model serves as a template for designing new molecules or for searching large chemical databases for compounds that match the pharmacophore and are therefore likely to be active.

The table below outlines key ligand-based design techniques and their application to derivatives of this compound.

| Technique | Description | Application to Cyclobutanecarboximidamide Derivatives |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. calpaclab.com | Designing new scaffolds that present the key interacting groups in the correct orientation. |

| 3D-QSAR | Correlates the 3D properties of molecules with their activity. | Predicting the potency of virtual derivatives and guiding structural modifications. |

| Molecular Similarity Searching | Identifies molecules with similar structures or properties to a known active compound. | Discovering novel chemotypes with the potential for similar biological activity. |

Structure-Based Design

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based design becomes a powerful strategy. vu.nl This approach involves designing ligands that fit precisely into the target's binding site, both sterically and electronically.

In the case of inhibitors derived from this compound, such as those targeting DGAT2, the cyclobutane ring can be strategically employed to occupy hydrophobic pockets within the enzyme's active site. nih.gov The amidine group, being a strong base, is often involved in crucial hydrogen bonding or ionic interactions with acidic residues in the binding pocket. nih.gov

Molecular docking is a key technique in structure-based design. It predicts the preferred orientation of a ligand when bound to a target protein. By docking derivatives of this compound into the active site of a target enzyme, researchers can visualize the binding mode, predict the binding affinity, and identify opportunities for optimization.

The following table summarizes the key steps in a structure-based design workflow for inhibitors derived from this compound.

| Step | Description | Computational Tools | Objective |

| Target Preparation | Preparing the 3D structure of the target protein for docking, including adding hydrogens and assigning charges. | Protein preparation wizards in molecular modeling software. | To create a realistic representation of the binding site. |

| Ligand Docking | Predicting the binding pose and affinity of a ligand within the target's active site. | AutoDock, Glide, GOLD, etc. | To identify plausible binding modes and rank potential inhibitors. |

| Binding Site Analysis | Visualizing and analyzing the interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic contacts). | Molecular visualization software (PyMOL, Chimera). | To understand the key interactions driving binding and identify areas for improvement. |

| Lead Optimization | Modifying the ligand structure to enhance binding affinity and selectivity based on the docking results. | In-silico molecule building and editing tools. | To design more potent and specific inhibitors. |

Through the iterative application of these computational design strategies, the unique structural features of this compound can be effectively leveraged to develop novel and potent therapeutic agents.

Medicinal Chemistry and Biological Applications of Cyclobutanecarboximidamide Hydrochloride Derivatives

Design and Synthesis of Bioactive Analogues for Drug Discovery

The design and synthesis of new molecules are fundamental to expanding the arsenal (B13267) of potential drugs. The unique structural features of cyclobutanecarboximidamide hydrochloride make it an attractive starting point for developing novel therapeutic agents.

A chemical scaffold forms the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The cyclobutane (B1203170) ring, a key component of this compound, is recognized as a desirable three-dimensional (3D) scaffold in drug discovery. nih.govnih.gov Unlike flat, aromatic rings that have historically dominated fragment libraries, the puckered nature of the cyclobutane ring provides a more complex 3D geometry. nih.gov This increased three-dimensionality can lead to improved physicochemical properties and potentially better target engagement.

The use of scaffolds like the cyclobutane ring is a strategic approach to exploring new chemical space. nih.govnih.gov By systematically modifying the functional groups attached to the cyclobutane core of cyclobutanecarboximidamide, a diverse range of analogues can be synthesized. This allows for the exploration of structure-activity relationships, where the biological effects of different chemical modifications are assessed. The stability of the cyclobutane ring and the potential for introducing substituents with controlled stereochemistry make it a versatile framework for building libraries of novel compounds. nih.gov

Rational drug design aims to create new medications based on a known biological target. This approach can involve designing molecules that fit into the active site of an enzyme or bind to a specific receptor. nih.govnih.govrsc.org The carboximidamide portion of this compound is a protonated guanidine (B92328) group, a functionality known to participate in key biological interactions. Guanidine derivatives have been successfully designed to target a variety of biological pathways. For example, novel cyanoguanidine derivatives of loratadine (B1675096) have been synthesized and shown to possess both antitumor and anti-inflammatory activity. nih.gov

The design of such derivatives often involves computational modeling to predict how a molecule will interact with its target. nih.gov For instance, docking simulations can be used to position a guanidine-containing compound into the binding site of a target protein, helping to understand the probable mechanism of action. nih.gov A series of novel chalcone (B49325) guanidine derivatives were designed and synthesized as potential antitubulin agents, with one compound showing potent biological activity comparable to known inhibitors. nih.gov The guanidine group is often a key pharmacophore, responsible for critical hydrogen bonding interactions with the target protein.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. It involves screening small, low-molecular-weight compounds (fragments) for their ability to bind to a biological target. researchgate.netmdpi.com The cyclobutane moiety has been identified as an underrepresented yet highly attractive 3D scaffold for FBDD libraries. nih.govnih.gov The development of synthetic strategies to create libraries of cyclobutane fragments with diverse functionalities, such as amines and amides, has been a focus of recent research. nih.govnih.gov

A key aspect of FBDD is the ability to grow or link fragment hits to create more potent, drug-like molecules. The cyclobutanecarboximidamide moiety, with its defined 3D structure and reactive handles, is well-suited for this approach. The cyclobutane ring provides a rigid core that can be elaborated upon, while the carboximidamide group can be modified to optimize binding interactions. A library of 33 novel 3D cyclobutane fragments has been synthesized, demonstrating the feasibility of creating diverse collections of such compounds for screening. nih.gov

Investigation of Pharmacological Mechanisms of Action

Understanding how a compound exerts its effects at a molecular and cellular level is crucial for its development as a therapeutic agent. This involves studying its interactions with enzymes and receptors, as well as its impact on cellular signaling pathways.

Enzyme inhibition is a common mechanism of action for many drugs. youtube.com The guanidine group, present in this compound, is a common feature in many enzyme inhibitors due to its ability to form strong interactions with active sites. For example, guanidine derivatives have been evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. nih.govnih.gov

Receptor binding assays are used to determine the affinity of a compound for a particular receptor. mdpi.com The binding of guanidine-containing compounds has been studied across various receptor types. For instance, the binding of cobalamin analogs to the intrinsic factor-cobalamin receptor has been investigated, revealing that while some analogs can bind, this interaction can be prevented by other proteins. nih.gov The design of arylpyridin-2-yl guanidine derivatives has led to the identification of novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com The inhibitory concentrations (IC50) of some of these derivatives are presented in the table below.

| Compound | Target | IC50 (µM) |

| PHA767491 | MSK1 | 1.0 ± 0.1 |

| 1a (6-phenylpyridin-2-yl guanidine) | MSK1 | 17.9 ± 3.9 |

| Bromo derivative (1f) | hCA-I | 0.023 |

| Bromo derivative (1f) | hCA-II | 0.044 |

| Compound 4q (chalcone guanidine derivative) | MCF-7 cells | 0.09 ± 0.01 |

| Compound 4q (chalcone guanidine derivative) | Tubulin | 8.4 ± 0.6 |

This table presents a selection of inhibitory data for various guanidine derivatives against different biological targets.

Bioactive compounds often exert their effects by modulating cellular signaling pathways. These complex networks of interactions control various cellular processes, and their dysregulation is often implicated in disease. nih.gov Guanidine derivatives have been shown to modulate several important cellular pathways. For instance, certain guanidine derivatives containing a chalcone skeleton have been found to be potent antiproliferative compounds against human leukemia cells. nih.gov These compounds were shown to induce apoptosis (programmed cell death) through the intrinsic pathway, involving the release of cytochrome c from mitochondria and the activation of caspases. nih.gov

Further studies have shown that some guanidine derivatives can arrest the cell cycle in the G2-M phase, suggesting a potential interaction with key cell cycle regulators like cyclin-dependent kinases. nih.gov The investigation of how these compounds modulate signal transduction pathways is an active area of research, with the ultimate goal of identifying novel therapeutic targets and strategies for diseases such as cancer. nih.govrsc.org

Preclinical Evaluation of Efficacy and Selectivity of DerivativesNo preclinical studies, including in vitro assays or in vivo efficacy models, for this compound derivatives have been published in the accessible scientific literature.

In Vivo Efficacy Studies in Relevant Disease ModelsThere are no documented in vivo studies that have evaluated the efficacy of this compound derivatives in any disease models.

Due to the lack of any research data, the generation of an informative and scientifically accurate article as per the user's request is not possible. The fundamental requirement of providing factual and evidence-based content cannot be met for this specific chemical compound. Any attempt to create the requested article would necessitate the fabrication of data, which is contrary to the principles of scientific integrity and accuracy.

Therefore, no article or data tables can be produced for this compound and its derivatives.

Applications in Materials Science and Polymer Chemistry

Incorporation of Cyclobutanecarboximidamide Hydrochloride into Polymeric Structures

The successful integration of the cyclobutane-imidamide moiety into a polymer chain is predicated on the synthesis of suitable monomers and the application of appropriate polymerization techniques.

The creation of polymers from this compound would first necessitate its conversion into a polymerizable monomer. This typically involves introducing reactive functional groups onto the cyclobutane (B1203170) ring or the imidamide group that can participate in polymerization reactions. Based on established synthetic methodologies for other cyclobutane-containing monomers, several hypothetical routes can be proposed.

One potential approach involves the synthesis of a diamine or diol derivative of cyclobutane. For instance, a bifunctional monomer could be synthesized where the cyclobutane ring is substituted with two reactive groups, such as amino or hydroxyl groups, that can undergo condensation polymerization. The synthesis of trans-1,3-cyclobutane dimethanol (CBDO-1) from trans-cinnamic acid via photodimerization and subsequent reduction is a known pathway to creating cyclobutane-based diol monomers. und.edursc.org A similar strategy could be envisioned, starting from a precursor that already contains the imidamide functionality or by modifying a cyclobutane dicarboxylic acid derivative with the imidamide group prior to reduction.

Another strategy could involve the functionalization of the imidamide group itself to render it polymerizable. For example, if the imidamide were to be part of a larger molecule containing polymerizable groups like vinyl or acrylic moieties, it could be incorporated into a polymer via chain-growth polymerization. The synthesis of amidine-containing vinyl monomers has been reported, offering a precedent for this approach. mcmaster.ca

The choice of polymerization technique would be dictated by the structure of the synthesized monomer.

Condensation Polymerization: If a monomer containing the cyclobutane-imidamide moiety and two other reactive functional groups (e.g., diamine, diol, or dicarboxylic acid) is synthesized, condensation polymerization would be a suitable method. This technique is widely used for producing polyesters and polyamides. The reaction of a diamine-functionalized cyclobutane monomer with a dicarboxylic acid, for instance, would yield a polyamide containing the cyclobutane-imidamide unit in its backbone. Such polymerizations are typically carried out at elevated temperatures, and the properties of the resulting polymer can be tuned by the choice of the comonomer. nih.gov

[2+2] Photocycloaddition Polymerization: A powerful technique for creating polymers with cyclobutane rings in the backbone is [2+2] photocycloaddition polymerization. nih.govresearchgate.netacs.orgacs.org This method involves the use of monomers containing two photoreactive double bonds. Under UV or visible light, these monomers can undergo cycloaddition to form cyclobutane rings, thus creating the polymer chain. researchgate.netacs.org A monomer designed with two olefinic groups and the cyclobutanecarboximidamide as a pendant group could potentially be polymerized in this manner.

Multicomponent Polymerizations: Recent advances have demonstrated the utility of multicomponent polymerizations for the synthesis of polymers with complex functionalities, including amidine-containing polymers. acs.org These reactions allow for the efficient one-pot synthesis of polymers from three or more different starting materials. It is conceivable that a multicomponent polymerization strategy could be developed to incorporate the cyclobutanecarboximidamide structure into a polymer chain.

Exploration of Material Properties and Performance

The introduction of the rigid cyclobutane ring and the polar, hydrogen-bonding imidamide group into a polymer is expected to significantly influence its material properties.

The incorporation of rigid cyclic structures into a polymer backbone generally enhances its mechanical strength and thermal stability. Polyesters containing 1,3-cyclobutane rings, for example, have shown superior thermostability with decomposition temperatures (Td,5%) in the range of 376–380 °C. researchgate.netnih.gov The rigid nature of the cyclobutane ring restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved mechanical properties. For a series of novel polyesters synthesized from trans-1,3-cyclobutane dimethanol, the glass transition temperatures ranged from 33 to 114 °C, and the decomposition temperatures ranged from 381 to 424 °C. und.edursc.orgresearchgate.net

Table 1: Representative Mechanical and Thermal Properties of Cyclobutane-Containing Polyesters

| Property | Value | Source |

| Glass Transition Temperature (Tg) | 33 - 114 °C | und.edursc.orgresearchgate.net |

| Decomposition Temperature (5% weight loss) | 381 - 424 °C | und.edursc.orgresearchgate.net |

| Tensile Strength | Varies with comonomer | N/A |

| Young's Modulus | Varies with comonomer | N/A |

Note: This table presents data for cyclobutane-containing polyesters as a reference. The actual properties of polymers containing this compound would need to be experimentally determined.

The optoelectronic properties of polymers are highly dependent on the extent of π-conjugation along the polymer backbone. nih.gov While a simple aliphatic polymer containing this compound would not be expected to have significant optoelectronic properties, the imidamide group could be incorporated into a conjugated polymer system. The electronic nature of the imidamide group could then influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For instance, if the cyclobutane-imidamide moiety were a pendant group on a conjugated polymer, it could act as an electron-withdrawing or electron-donating group, depending on its electronic environment, thereby tuning the polymer's bandgap. The modulation of optoelectronic properties through the incorporation of specific functional groups is a well-established strategy in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Table 2: Representative Optoelectronic Properties of Functionalized Conjugated Polymers

| Property | Typical Range for Conjugated Polymers | Factors Influencing Property |

| Optical Bandgap | 1.5 - 3.0 eV | Extent of conjugation, nature of substituents |

| HOMO Level | -4.5 to -6.0 eV | Electron-donating/withdrawing nature of functional groups |

| LUMO Level | -2.5 to -4.0 eV | Electron-donating/withdrawing nature of functional groups |

| Charge Carrier Mobility | 10⁻⁵ to 10¹ cm²/Vs | Molecular packing, crystallinity, and purity |

Note: This table provides a general overview of property ranges for conjugated polymers. The specific properties of a polymer containing this compound would depend on its unique molecular structure.

Potential Applications in Advanced Technologies

The projected properties of polymers incorporating this compound suggest a range of potential applications in advanced technologies:

High-Performance Engineering Plastics: The expected high thermal stability and mechanical strength could make these polymers suitable for use as engineering plastics in demanding applications where resistance to heat and mechanical stress is critical.

Membranes for Gas Separation: The rigid structure imparted by the cyclobutane ring and the specific interactions associated with the imidamide group could lead to polymers with well-defined free volume characteristics, making them candidates for gas separation membranes.

Functional Coatings: The strong hydrogen-bonding capabilities of the imidamide group could promote adhesion, making these polymers useful as functional coatings with enhanced durability and chemical resistance.

Smart Materials: The imidamide group is known to be responsive to changes in pH. nih.gov This property could be exploited to create "smart" materials that change their properties, such as swelling or optical characteristics, in response to environmental stimuli. researchgate.net

Materials for Organic Electronics: In conjugated polymer systems, the electronic influence of the cyclobutane-imidamide moiety could be harnessed to develop new materials for organic electronic devices, such as sensors, transistors, and solar cells.

Further research and development are necessary to synthesize and characterize these novel polymers to fully elucidate their properties and validate their potential in these and other advanced applications.

Smart Materials and Responsive Systems

There is no available research indicating the use of this compound in the development of smart materials or responsive systems. The scientific community has extensively studied other cyclobutane derivatives for these purposes, particularly in the creation of mechanophores—stress-responsive units that can be incorporated into polymers. These polymers can change their properties, such as color or conductivity, or even undergo constructive chemical reactions when subjected to mechanical force. However, the synthesis of these advanced materials has not been linked to this compound as a starting material or intermediate.

Biomedical Polymers and Biomaterials

Similarly, the direct application of this compound in the formulation of biomedical polymers and biomaterials is not supported by current research. The field of biomedical polymers leverages a wide array of monomers to create materials for drug delivery, tissue engineering, and medical implants. While some cyclobutane-containing scaffolds have been investigated for potential biomedical purposes, such as forming surfactants or gelators, there is no evidence to suggest that this compound is utilized in these or any other biomaterial applications. Its documented role remains confined to that of a building block for small molecule therapeutics.

Analytical Method Development and Quality Control in Research

Spectroscopic Assays for Identity Confirmation and Concentration Determination

Spectroscopic techniques provide crucial information about the molecular structure and can be used for quantitative analysis. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are key components of a comprehensive analytical workflow for Cyclobutanecarboximidamide hydrochloride.

Quantitative NMR (qNMR) is a primary method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. researchgate.netnih.gov It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk For this compound, ¹H qNMR can be used to provide an absolute measure of purity. nih.gov

The process involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube and dissolving them in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). acs.org The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals. Maleic acid is a suitable internal standard for many hydrochloride salts. acs.org

By comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a known signal from the internal standard, the purity of the analyte can be calculated. acs.org Key considerations for accurate qNMR include ensuring complete dissolution of both the analyte and the internal standard, using a sufficient relaxation delay to allow for full magnetization recovery of all signals, and careful phasing and baseline correction of the spectrum. ox.ac.uk

Table 3: Hypothetical ¹H qNMR Parameters for Purity Determination

| Parameter | Condition |

|---|---|

| Spectrometer | 400 MHz or higher |

| Solvent | D₂O |

| Internal Standard | Maleic Acid |

| Relaxation Delay (d1) | 30 seconds |

| Pulse Angle | 90° |

| Number of Scans | 16 or higher for good signal-to-noise |

| Temperature | 25 °C |

UV-Vis spectroscopy is a rapid and straightforward technique for determining the concentration of a compound in solution, provided it has a suitable chromophore. libretexts.org While this compound does not possess a strong chromophore in the near-UV or visible region, it exhibits absorbance in the far-UV region (around 200-220 nm) due to the amidine functionality. acs.org

To perform a quantitative analysis, a calibration curve is first constructed by preparing a series of solutions of the compound at known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

For compounds with weak or no UV absorbance, derivatization can be employed. The primary amine groups of the amidine can be reacted with a chromophoric derivatizing agent to produce a product with strong UV-Vis absorbance at a convenient wavelength. nih.gov

Table 4: Hypothetical UV-Vis Quantification Parameters

| Parameter | Condition |

|---|---|

| Spectrophotometer | Double-beam UV-Vis |

| Solvent/Blank | Deionized Water or appropriate buffer |

| Wavelength (λ_max) | ~210 nm (hypothetical) |

| Path Length | 1 cm quartz cuvette |

| Calibration Range | 5 - 50 µg/mL (hypothetical) |

Development of Robust Analytical Protocols for Research Reproducibility

The development of robust and reproducible analytical protocols is paramount for ensuring the quality of this compound used in research and for allowing the comparison of results across different laboratories and time points. researchgate.net A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. fda.gov

The validation of the analytical methods described above should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. fda.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By establishing and adhering to these validated analytical protocols, researchers can be confident in the quality of the this compound they are using, which is a critical step towards achieving reproducible and reliable research outcomes. fda.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical and drug discovery, moving the field away from traditional trial-and-error experimentation toward a more predictive, data-driven paradigm. sapiosciences.com For a molecule like cyclobutanecarboximidamide hydrochloride, these technologies offer powerful tools to accelerate research and uncover novel applications.

Predictive Modeling of Physicochemical and Bioactive Properties: ML models, particularly graph neural networks (GNNs) and deep learning algorithms, are increasingly used to predict molecular properties with high accuracy. nih.govchemrxiv.org These models can analyze vast datasets to learn the complex relationships between a molecule's structure and its properties, such as solubility, permeability, and potential bioactivity. sapiosciences.comnih.gov For this compound, an ML model could be trained on datasets of other amidine- and cyclobutane-containing compounds to predict its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This in silico screening allows researchers to prioritize and focus on compounds with the most promising profiles, saving significant time and resources. For instance, the DeepChem library and models like ChemBERTa are open-source tools capable of predicting a wide range of molecular activities. arxiv.org

Accelerating the Design-Make-Test-Analyze (DMTA) Cycle: AI-driven automation is poised to dramatically speed up the entire discovery pipeline. astrazeneca.com In the context of synthesizing derivatives of this compound, AI can predict the outcomes of various chemical reactions, suggest optimal synthetic routes, and even control automated laboratory robotics to perform the experiments. scitechdaily.comresearchgate.net This creates a closed-loop system where the AI designs a new compound, a robot synthesizes it, and the results are fed back into the model for iterative improvement. astrazeneca.com This approach has already been used to identify novel mechanophores, molecules that respond to mechanical force, demonstrating the power of ML to navigate vast chemical spaces efficiently. mit.edu

Interpretable AI for Mechanistic Insights: A significant advancement is the development of interpretable ML models that not only make predictions but also provide insights into why a prediction was made. scitechdaily.comacs.org By identifying the key molecular descriptors that correlate with a specific property, these models can enhance a chemist's understanding of structure-activity relationships. acs.org For example, an interpretable model could highlight how the specific geometry of the cyclobutane (B1203170) ring or the electronic properties of the amidine group in this compound contribute to its predicted activity.

| ML Model / Platform | Primary Application in Compound Discovery | Potential Relevance for this compound | Reference |

|---|---|---|---|

| Graph Convolutional Neural Networks (GNNs) | Predicting ADME properties and bioactivity directly from molecular structure. | Early-stage virtual screening of derivatives for favorable pharmacokinetic profiles. | nih.gov |

| ChemBERTa / Language Models | Learning chemical features from textual data to predict properties and activities. | Leveraging existing chemical literature to infer potential applications and interactions. | arxiv.org |

| Chemical Reactivity Flowcharts | Generating human-interpretable models to predict and understand reaction outcomes. | Designing efficient and novel synthetic routes for analogs and derivatives. | scitechdaily.com |

| Stacked Ensemble Models | Combining multiple base models (e.g., GBM, Deep Learning) to achieve high-accuracy predictions for reaction constants. | Predicting the reactivity and stability of the amidine group under various conditions. | acs.org |

Exploration of this compound in Nanotechnology

The unique chemical properties of the amidine and cyclobutane functional groups make this compound a compelling candidate for applications in nanotechnology, particularly in surface functionalization and the development of advanced materials.

Surface Functionalization of Nanoparticles: The amidine group, with its strong coordination affinity and positive charge (as a hydrochloride salt), is well-suited for modifying the surfaces of nanoparticles. rsc.org Functionalizing inorganic nanoparticles, such as those made of silica (B1680970) or metal oxides, with amine or amidine-containing molecules can enhance their stability, control their surface charge, and improve their dispersibility in various media. rsc.orgmdpi.com For example, guanidine (B92328) (a related functional group) has been used to functionalize silica nanoparticles in a one-pot synthesis, demonstrating an efficient method for creating amino-functionalized surfaces. rsc.org These modified nanoparticles can serve as catalysts or as carriers for other molecules, such as quantum dots. rsc.org The amine groups on functionalized graphene oxide have been shown to stabilize palladium nanoparticles, enhancing their catalytic activity by donating electron density. nih.gov Applying this compound could similarly create tailored nanoparticle surfaces for applications in catalysis or sensing.

Role in Drug Delivery Systems: In nanomedicine, functionalized nanoparticles are critical for creating effective drug delivery vehicles. Amine-functionalized hollow mesoporous silica nanoparticles (HMSNPs) have shown excellent drug loading capabilities. mdpi.com The positive charge imparted by groups like amidines can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. The cyclobutane moiety, while relatively stable, introduces a specific three-dimensional structure that could influence the packing and release characteristics of drugs from a nanoparticle carrier. Research on Cl-amidine, a different amidine-containing compound, has shown that it can be successfully encapsulated into poly(3-hydroxybutyrate) microspheres for controlled release, indicating the feasibility of using such molecules in delivery systems. nih.govresearchgate.net

| Nanomaterial | Functionalization Approach | Resulting Property / Application | Reference |

|---|---|---|---|

| Silica Nanoparticles (SiNPs) | One-pot synthesis with guanidine hydrochloride as the amination reagent. | Creates monodisperse amino-functionalized SiNPs for use as basic nanocatalysts or for attaching quantum dots. | rsc.org |

| Graphene Oxide (GO) | Modification with amine functional groups to stabilize palladium nanoparticles (Pd@APGO). | Increases catalytic activity for Suzuki coupling reactions due to electron donation from amine groups. | nih.gov |

| Hollow Mesoporous Silica Nanoparticles (HMSNPs) | Decoration with APTES (an amine-containing silane) and immobilization of guanidine. | Improves nanocarrier stability and drug loading capacity for targeted cancer therapy. | mdpi.com |

| Poly(3-hydroxybutyrate) Microspheres | Encapsulation of Cl-amidine. | Achieves controlled, zero-order release of the amidine compound over 16 days. | nih.govresearchgate.net |

Advanced Bioconjugation Strategies for Targeted Delivery and Imaging

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutics and diagnostics. The reactive nature of the amidine group in this compound makes it a potential handle for advanced bioconjugation strategies, enabling its attachment to targeting moieties like antibodies or imaging agents.

Site-Specific Conjugation: A key goal in bioconjugation is site-specificity, which ensures that the small molecule is attached to a precise location on the protein or antibody, leading to a homogeneous product with predictable properties. nih.gov While traditional methods often target lysine (B10760008) or cysteine residues, leading to mixtures, newer techniques offer greater control. The amidine group can be formed through reactions involving primary amines, making it a participant in novel conjugation chemistries. For instance, a one-pot reaction has been developed that converts a primary amine into an amidine while simultaneously generating a thiol group that can readily react with other molecules, a process used to create a library of degradable lipids for mRNA delivery. upenn.eduresearchgate.net This type of tandem reaction could be adapted to link this compound to biomolecules in a controlled manner.

Chemically Programmed Antibodies (cPAbs): One emerging application is the creation of chemically programmed antibodies (cPAbs). nih.gov In this strategy, a small molecule that binds to a specific biological target is conjugated to an antibody fragment (like an Fc region). This combines the targeting ability of the small molecule with the long half-life and effector functions of the antibody. nih.gov To achieve this, the small molecule must be derivatized with a functional group suitable for conjugation without disrupting its binding activity. nih.gov The this compound structure could potentially be modified to include a "click chemistry" handle (e.g., an azide (B81097) or alkyne) allowing it to be easily and specifically attached to an antibody, transforming it into a component of a sophisticated therapeutic or diagnostic agent.

Development of Sustainable Production Methods on an Industrial Scale

As the applications of specialized chemicals like this compound expand, the need for efficient, environmentally friendly, and scalable production methods becomes paramount. Modern synthetic chemistry is increasingly focused on "green" principles and continuous manufacturing processes.

Green Synthesis of Amidines: Traditional methods for synthesizing amidines often require harsh conditions or transition metal catalysts. rsc.org Recent research has focused on developing greener alternatives. One such method describes a transition metal- and catalyst-free synthesis of N-sulfonyl amidines directly from amines and sulfonyl azides, proceeding via an in situ aerobic oxidation. rsc.org Other approaches utilize NaI-catalysis or electrochemical reactions to produce amidines with high atom economy and operational simplicity, avoiding hazardous reagents. organic-chemistry.org Copper-catalyzed protocols using oxygen as the green oxidant have also been developed for the efficient synthesis of N-substituted amidines from nitriles and amines. mdpi.comsciforum.net These methods reduce waste and environmental impact compared to older synthetic routes.

Continuous Flow Synthesis of Cyclobutane Derivatives: The synthesis of the cyclobutane core, often achieved via [2+2] photocycloaddition, can be challenging to scale up in traditional batch reactors due to issues with light penetration and reaction time. nih.gov Continuous flow chemistry offers a powerful solution. By pumping the reaction mixture through a narrow, transparent tube that is irradiated, continuous flow reactors ensure uniform light exposure, dramatically reduce reaction times, and allow for safe, scalable production. nih.gov Researchers have successfully used this technique to synthesize a library of cyclobutane polyesters, achieving higher molecular weights and narrower dispersities than in batch reactions. nih.gov This demonstrates a clear pathway for the industrial-scale production of complex cyclobutane-containing molecules like this compound. While many methods focus on cycloaddition, alternative strategies using C-H functionalization or skeletal contractions from other ring systems are also being explored to build the cyclobutane scaffold in complex settings. acs.orgresearchgate.net

| Synthetic Target | Sustainable Method | Key Advantages | Reference |

|---|---|---|---|

| N-sulfonyl Amidines | Direct reaction of amines with sulfonyl azides (catalyst-free). | Avoids transition metals; proceeds via aerobic oxidation. | rsc.org |

| N-sulfonyl Formamidines | NaI-catalyzed condensation of sulfonamides and formamides. | High atom economy; avoids hazardous reagents. | organic-chemistry.org |

| N-substituted Amidines | Copper-catalyzed reaction of nitriles and amines with O2 as oxidant. | Uses a green oxidant; good to excellent yields. | mdpi.com |

| Cyclobutane Polymers | Continuous flow [2+2] photopolymerization. | Shorter reaction times, higher molecular weight, readily scalable. | nih.gov |

常见问题

Q. What are the established synthetic pathways for cyclobutanecarboximidamide hydrochloride, and how can researchers optimize reaction conditions?

this compound can be synthesized via the Hofmann rearrangement of cyclobutanecarboxamide using reagents like [bis(trifluoroacetoxy)]iodobenzene under mildly acidic conditions. This method converts the carboxamide group into an amine, yielding the hydrochloride salt. Optimization involves adjusting reaction temperature (typically 0–25°C), solvent selection (e.g., dichloromethane), and catalyst loading (e.g., 1.2–2.0 equivalents of iodine reagent). Post-reaction purification via recrystallization or column chromatography ensures high purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclobutane ring protons (δ 1.8–3.0 ppm) and the amidine group (δ 7.5–8.5 ppm).